

The Discovery and Synthesis of SM-130686: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-130686 is a potent, orally active, small-molecule agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), positioning it as a significant candidate for the treatment of growth hormone (GH) deficiency and related conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of **SM-130686**. It includes detailed experimental protocols for its synthesis and biological evaluation, quantitative data on its activity, and a visual representation of its mechanism of action and experimental workflows.

Introduction

The pulsatile release of growth hormone from the anterior pituitary is a critical physiological process regulated by the interplay of hypothalamic hormones. The discovery of synthetic, small-molecule growth hormone secretagogues (GHSs) that act through a distinct receptor, the ghrelin receptor (GHSR), opened new avenues for therapeutic intervention in conditions of GH deficiency. **SM-130686**, an oxindole derivative, emerged from these efforts as a potent and orally bioavailable GHS.[1][2] This document details the scientific journey of **SM-130686**, from its chemical synthesis to its biological characterization.

Discovery and Pharmacological Profile

SM-130686 was identified as a potent GHS through the screening of a chemical library of oxindole derivatives.[3] It is structurally distinct from earlier peptide-based GHSs.[1] Pharmacological studies have demonstrated that **SM-130686** is a selective agonist for the GHS-R1a, the functional receptor for ghrelin.

In Vitro Activity

SM-130686 stimulates the release of growth hormone from primary rat pituitary cells in a dose-dependent manner. It also demonstrates high-affinity binding to the human GHS-R1a. The in vitro activity of **SM-130686** is summarized in the table below.

Parameter	Value	Species	Assay System	Reference
GH Release (EC50)	6.3 ± 3.4 nM	Rat	Cultured primary pituitary cells	[1]
GHS-R1a Binding (IC50)	1.2 nM	Human	Radiolabeled ligand binding assay ((³⁵ S)-MK- 677)	[1]
GH-Releasing Activity (vs. Ghrelin)	~52%	Rat	In vitro GH release assay	[1]
Intracellular Ca ²⁺ Mobilization (vs. Ghrelin)	~55%	CHO cells expressing human GHS-R	Intracellular calcium assay	[3]

Table 1: In Vitro Pharmacological Data for SM-130686

In Vivo Activity

Oral administration of **SM-130686** to rats has been shown to significantly increase plasma GH concentrations.[1] Long-term administration leads to anabolic effects, including increased body weight and fat-free mass.[1]

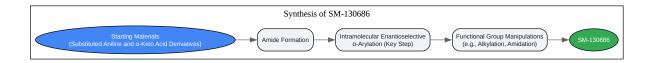

Parameter	Dosage	Duration	Effect	Species	Reference
Plasma GH Concentratio n	10 mg/kg (single oral dose)	60 min	Significant increase, peaking at 20-45 minutes.	Rat	[1]
Body Weight Gain	10 mg/kg (oral, twice daily)	9 days	Significant increase of 19.5 ± 2.1 g.	Rat	[1]
Fat-Free Mass Gain	10 mg/kg (oral, twice daily)	9 days	Significant increase of 18.1 ± 7.5 g.	Rat	[1]
Serum IGF-I Concentratio n	10 mg/kg (oral, twice daily)	9 days	Significantly elevated 6 hours after the last dose.	Rat	[1]

Table 2: In Vivo Pharmacological Data for SM-130686 in Rats

Synthesis of SM-130686

The synthesis of **SM-130686** involves a key enantioselective intramolecular arylation of an α -keto amide to construct the chiral 3-substituted oxindole core. The general synthetic approach is outlined below.

Synthetic Workflow

Click to download full resolution via product page

Caption: Synthetic workflow for SM-130686.

Experimental Protocol: Enantioselective Synthesis (Representative)

The following is a representative protocol for the key enantioselective intramolecular α -arylation step, based on palladium-catalyzed methods for oxindole synthesis.[4]

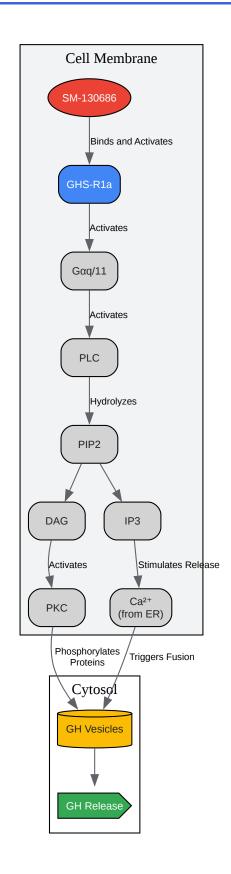
Step 1: Preparation of the α -Keto Amide Precursor

- To a solution of the appropriately substituted aniline in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).
- Add the corresponding α-keto acid derivative and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Work up the reaction by washing with aqueous solutions of a weak acid and a weak base, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the desired α-keto amide precursor.

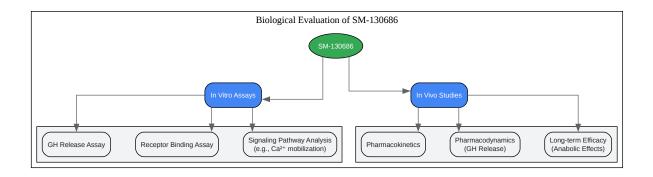
Step 2: Intramolecular Enantioselective α-Arylation

- To a solution of the α-keto amide precursor in an appropriate solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst (e.g., Pd(OAc)₂) and a chiral phosphine ligand (e.g., a BINAP derivative).
- Add a suitable base (e.g., potassium carbonate or cesium carbonate).
- Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature and filter through a pad of celite.

• Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched oxindole core.


Step 3: Final Functionalization

The oxindole core is then subjected to further functionalization steps, such as N-alkylation with 1-bromo-2-(diethylamino)ethane to introduce the side chain and subsequent modifications to install the carbamoyl group, to yield the final product, SM-130686. These steps typically involve standard organic synthesis transformations.


Mechanism of Action: Ghrelin Receptor Signaling

SM-130686 exerts its effects by binding to and activating the ghrelin receptor (GHS-R1a), a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through the $G\alpha q/11$ and $G\alpha i/0$ pathways, leading to the release of growth hormone from the pituitary somatotrophs.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacological profile of a new orally active growth hormone secretagogue, SM-130686
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxindole derivatives as orally active potent growth hormone secretagogues PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, SM-130686 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]
- To cite this document: BenchChem. [The Discovery and Synthesis of SM-130686: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1681013#discovery-and-synthesis-of-sm-130686]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com